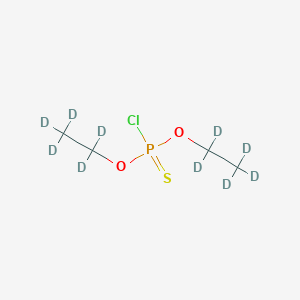
Diethyl-Chlorthiophosphat-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl Chlorothiophosphate-d10 (DCTP-d10) is an organophosphate compound that has been used for a variety of scientific research applications. It is an analogue of the naturally occurring organophosphate compound diethyl thiophosphate (DTP) and has been used in a variety of biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
Diethyl-Chlorthiophosphat-d10: wird in der Proteomik-Forschung aufgrund seiner stabilen Isotopenmarkierungsfähigkeiten eingesetzt. Es ermöglicht die Verfolgung von Peptiden und Proteinen in komplexen biologischen Systemen und unterstützt so die Identifizierung von Biomarkern und das Verständnis von Protein-Wechselwirkungen .
Entwicklung von antimikrobiellen Wirkstoffen
Die Forschung zeigt, dass Derivate von Diethyl-Chlorthiophosphat synthetisiert werden können, um neue potenzielle antimikrobielle Medikamente zu entwickeln. Diese Derivate haben eine hohe Selektivität und Aktivität gegenüber bestimmten Stämmen von E. coli gezeigt, was auf ihre Verwendung als Ersatz für gängige Antibiotika hindeutet, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Chemische Synthese
Die Verbindung dient als Reagenz in der chemischen Synthese, insbesondere bei der Entwicklung von Organophosphonaten. Sie ist an der Palladium-katalysierten Homodiarylierung von Vinylestern beteiligt, einem wichtigen Schritt bei der Herstellung von hochpotenten Organophosphonaten mit hoher Ausbeute .
Biochemische Studien
Als biochemisches Forschungsmittel wird this compound verwendet, um Enzymreaktionen zu untersuchen, insbesondere solche, die Phosphorylierung und Dephosphorylierung betreffen. Seine deuterierte Form bietet einen Vorteil in der Massenspektrometrie, der präzisere Messungen ermöglicht .
Arzneimittelforschung
In der Arzneimittelforschung werden die Derivate der Verbindung auf ihre zytotoxische Aktivität untersucht. Die Auswirkungen von Substituenten am Phenylring dieser Derivate werden untersucht, um ihr therapeutisches Potenzial und ihre Wirksamkeit zu optimieren .
Safety and Hazards
Diethyl Chlorothiophosphate-d10 is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It should be handled with care, using protective gloves, eye protection, and face protection . In case of contact with skin or eyes, immediate medical attention is required .
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
The specific biochemical pathways influenced by Diethyl Chlorothiophosphate-d10 are currently unknown. Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is purely speculative without further data.
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
Biochemische Analyse
Biochemical Properties
It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol
Cellular Effects
Given its use in proteomics research , it may have potential impacts on protein synthesis and degradation, which could influence cell function, signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is recommended to store the compound at -20° C for optimal stability .
Eigenschaften
IUPAC Name |
chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJJJTCKNZYTEY-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClO2PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492339 |
Source


|
| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287397-89-1 |
Source


|
| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was Diethyl Chlorothiophosphate-d10 synthesized in this study?
A1: The research aimed to develop a reliable method for quantifying insecticides like Coumaphos and Potasan using gas-liquid chromatography-mass spectrometry (GC-MS). Diethyl Chlorothiophosphate-d10, a deuterated compound, was synthesized to serve as an internal standard for this analytical technique. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

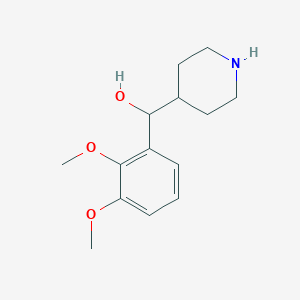

![4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)

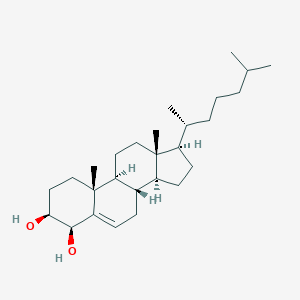


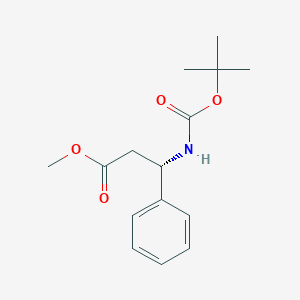
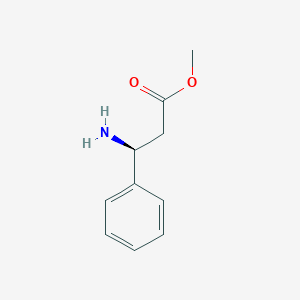
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)
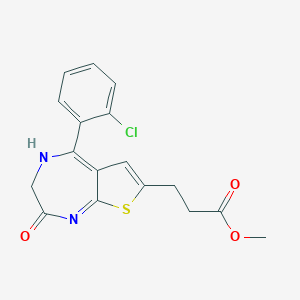
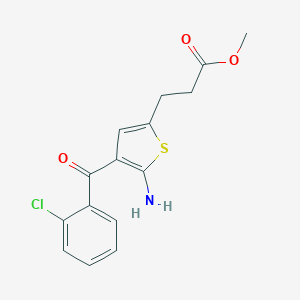
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)